N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide
CAS No.:
Cat. No.: VC15810991
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2O4 |
---|---|
Molecular Weight | 218.25 g/mol |
IUPAC Name | N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl]methyl]acetamide |
Standard InChI | InChI=1S/C9H18N2O4/c1-4-7(13)9(15)8(14)6(11-4)3-10-5(2)12/h4,6-9,11,13-15H,3H2,1-2H3,(H,10,12)/t4-,6+,7+,8+,9+/m0/s1 |
Standard InChI Key | PCXCXTZASITUBF-GDJKBKKHSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O |
Canonical SMILES | CC1C(C(C(C(N1)CNC(=O)C)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-piperidin-2-yl]methyl]ethanamide, reflects its stereochemistry and functional groups . Its molecular formula is C₉H₁₈N₂O₄, with a molecular weight of 218.25 g/mol . The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between hydroxyl groups at positions 3, 4, and 5 .
Stereochemical Configuration
The absolute configuration at the six stereocenters is defined as follows:
This configuration is critical for its potential interactions with chiral biological targets, such as enzymes or receptors.
Spectroscopic and Computational Descriptors
Key identifiers include:
Descriptor | Value |
---|---|
SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O |
InChIKey | PCXCXTZASITUBF-GDJKBKKHSA-N |
Canonical SMILES | C[C@@H]1N[C@H](CNC(C)=O)[C@@H](O)[C@H](O)[C@@H]1O |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 6 |
These descriptors, computed using tools like OpenEye OEToolkits and ACDLabs, facilitate virtual screening and molecular docking studies .
Synthesis and Structural Modification
Synthetic Routes
While detailed synthetic protocols are scarce in publicly available literature, the compound’s structure suggests a multi-step approach involving:
-
Piperidine ring formation via cyclization of a linear precursor.
-
Stereoselective hydroxylation at positions 3, 4, and 5.
-
Methyl group introduction at C6 using alkylating agents.
-
Acetamide functionalization via nucleophilic acyl substitution .
Chiral auxiliaries or asymmetric catalysis would be required to achieve the correct stereochemistry.
Biological Activity and Mechanistic Insights
Comparative Analysis with Structural Analogs
The compound shares features with bioactive piperidines:
Compound | Key Features | Biological Activity |
---|---|---|
Deoxynojirimycin | Piperidine with three hydroxyls | α-Glucosidase inhibitor |
Fagomine | 1-Deoxynojirimycin analog | Antidiabetic, antiviral |
ZXA (this compound) | Methyl and acetamide substituents | Underexplored |
The methyl group at C6 and acetamide side chain distinguish ZXA from classical iminosugars, potentially altering target specificity .
Applications and Future Directions
Industrial and Research Uses
-
Chiral catalyst: For asymmetric synthesis.
-
Molecular probe: Studying carbohydrate-processing enzymes.
Challenges and Research Gaps
-
Synthetic scalability: Current routes are likely low-yielding.
-
Target identification: Requires high-throughput screening.
-
Toxicological profile: Unknown ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume